N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML139 involves a series of organic reactions, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, cyclization, and purification through chromatography .
Industrial Production Methods: While specific industrial production methods for ML139 are not widely documented, the compound can be synthesized on a larger scale using standard organic synthesis techniques. This includes the use of automated synthesizers and high-throughput screening methods to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: ML139 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ML139 can be reduced to yield different reduced forms.
Substitution: The molecule can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of ML139 .
Scientific Research Applications
ML139 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in chemical studies to understand receptor-ligand interactions.
Biology: Employed in biological assays to study the kappa opioid receptor and its role in physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating addiction, depression, and pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
ML139 exerts its effects by binding to the kappa opioid receptor, a G protein-coupled receptor involved in various physiological functions. Upon binding, ML139 acts as an antagonist, blocking the receptor’s activity and preventing the downstream signaling pathways that lead to its effects. This mechanism is crucial for its potential therapeutic applications in modulating pain, mood, and addiction pathways .
Comparison with Similar Compounds
Nor-Binaltorphimine: Another kappa opioid receptor antagonist with similar applications.
JDTic: A selective kappa opioid receptor antagonist with a different chemical structure.
GNTI: A kappa opioid receptor antagonist with distinct pharmacological properties.
Uniqueness: ML139 stands out due to its high selectivity and potency for the kappa opioid receptor. Unlike some other antagonists, ML139 is highly modular and can be readily synthesized, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C24H31N3O2S |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C24H31N3O2S/c28-22(21-13-5-8-16-25-21)27(18-20-12-9-17-30-20)24(14-6-2-7-15-24)23(29)26-19-10-3-1-4-11-19/h5,8-9,12-13,16-17,19H,1-4,6-7,10-11,14-15,18H2,(H,26,29) |
InChI Key |
FIFDVZFCMSONTO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2(CCCCC2)N(CC3=CC=CS3)C(=O)C4=CC=CC=N4 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCCC2)N(CC3=CC=CS3)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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